Arglabin

Übersicht

Beschreibung

Arglabin is a natural product with antitumor and anti-inflammatory activity . It competitively inhibits the binding of farnesyl diphosphate to farnesyl transferase (FTase), preventing the activation of RAS proto-oncogene by preventing the incorporation of farnesyl pyrophosphate into human H-ras proteins .

Synthesis Analysis

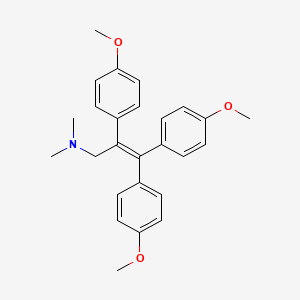

The first enantioselective synthesis of the guaianolide this compound has been developed . This synthesis involves the creation of a dimethylamino adduct, which is currently under clinical evaluation for the treatment of various cancers .Molecular Structure Analysis

This compound is a colorless crystalline compound with a chemical structure constructed from the bicyclo [5.3.0] decane skeleton . It belongs to the guaianolides sesquiterpenes subclass .Chemical Reactions Analysis

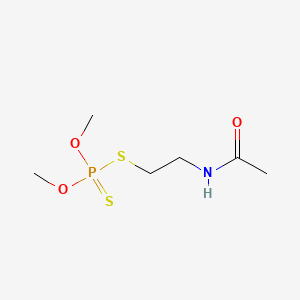

This compound has been shown to possess anti-inflammatory activity through inhibition of the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome and production of proinflammatory cytokines . Over 70 new polyfunctional derivatives of this compound have been synthesized by cyclopropantation, amination, phosphorylation, halogenations, and oxidation of the compound .Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.3 and a molecular formula of C15H18O3 . It is a colorless crystalline compound .Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Aktivität

Arglabin, ein Sesquiterpenlacton, hat eine signifikante anti-inflammatorische Aktivität gezeigt. Es hemmt das NLR Family pyrin domain-containing 3 (NLRP3) Inflammasom, das für die Entzündungsreaktion des Körpers entscheidend ist. Durch die Reduzierung der Produktion von proinflammatorischen Zytokinen wie Interleukin (IL)-1β und IL-18 könnte this compound potenziell Krankheiten behandeln, die durch Entzündungen gekennzeichnet sind .

Antitumoreigenschaften

Die Forschung hat gezeigt, dass this compound Antitumoreigenschaften besitzt, insbesondere gegen Brust-, Darm-, Eierstock- und Lungenkrebs. Sein Mechanismus beinhaltet die Unterbrechung der Proliferation von Krebszellen, was es zu einer wertvollen Verbindung in der Onkologie macht .

Potenzial zur Behandlung von COVID-19

Während der COVID-19-Pandemie erregte this compound Aufmerksamkeit für sein Potenzial, den Zytokinsturm und das akute Atemnotsyndrom (ARDS) zu mildern, beides schwere Komplikationen des Virus. Seine Fähigkeit, das NLRP3-Inflammasom anzugreifen, deutet darauf hin, dass this compound ein therapeutisches Mittel gegen COVID-19-bedingte Entzündungen sein könnte .

Radiosensibilisierende Effekte

This compound wurde als radiosensibilisierend identifiziert, was bedeutet, dass es die Wirksamkeit der Strahlentherapie bei der Behandlung von Tumoren verbessern kann. Diese Eigenschaft ist besonders vorteilhaft, um die benötigte Strahlendosis zu reduzieren und so Nebenwirkungen zu minimieren .

Physikalisch-chemische Eigenschaften für die Arzneimittelformulierung

Die Untersuchung der physikalisch-chemischen Eigenschaften von this compound hat gezeigt, dass es seine chemische Zusammensetzung auch nach mechanischer Behandlung beibehält. Diese Stabilität ist für die Entwicklung von Arzneimittelformulierungen unerlässlich, insbesondere bei der Kombination mit anderen Verbindungen wie Arabinogalactan .

Ftase-Hemmung für die Krebstherapie

Als Ftase-Hemmer stört this compound die Funktion des Proteins Farnesyltransferase, das an der posttranslationalen Modifikation von Proteinen beteiligt ist, die für das Überleben von Krebszellen notwendig sind. Dieser Mechanismus positioniert this compound als ein vielversprechendes Medikament bei der Behandlung von Leber-, Lungen- und Brustkrebs .

Zytotoxizität gegen Krebszellen

This compound und seine Derivate wurden auf ihre zytotoxischen Wirkungen auf Krebszellen untersucht. Durch Induktion von Zelltod in Tumorzellen haben diese Verbindungen sowohl in vitro als auch in vivo vielversprechend als potenzielle Antikrebsmittel gezeigt .

Antibakterielle Aktivität

Synthetische Derivate von this compound haben antimikrobielle Aktivität gezeigt, einschließlich antibakterieller und antifungaler Effekte. Dies erweitert seine potenzielle Anwendung bei der Behandlung von Infektionen und Krankheiten, die durch verschiedene Krankheitserreger verursacht werden .

Wirkmechanismus

Target of Action

Arglabin, a natural sesquiterpene γ-lactone, primarily targets the NLR Family pyrin domain-containing 3 (NLRP3) inflammasome . It also inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . These targets play crucial roles in inflammation and cancer progression.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits the NLRP3 inflammasome, reducing the production of proinflammatory cytokines including interleukin (IL)-1β and IL-18 . By inhibiting EGFR tyrosine kinase, this compound disrupts the function of key proteins such as Ras, which are often mutated in cancer cells and drive tumor growth and survival .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates the mTOR/PI3K/Akt signaling pathway, which is involved in cell survival, growth, and proliferation . By inhibiting farnesyl transferase, this compound disrupts the post-translational modification of proteins, affecting various cellular processes .

Pharmacokinetics

Its poor water solubility might negatively influence its bioavailability .

Result of Action

This compound exhibits potent anti-inflammatory and anticancer effects. It suppresses cancer cell proliferation and induces apoptosis, or programmed cell death . It also attenuates the inflammasome-induced acute respiratory distress syndrome and/or the cytokine storm associated with COVID-19 .

Action Environment

Environmental factors can influence the action of this compound. For instance, its poor water solubility might affect its bioavailability and consequently its pharmacological activity . Structural modification of the compound to enhance water solubility could be a rational approach to improve its bioavailability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,3S,6S,10S,11R)-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11+,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJYAKBJSGRTHA-CUZKYEQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Record name | Arglabin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arglabin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84692-91-1 | |

| Record name | Arglabin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84692-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arglabin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arglabin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGLABIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS8UOP7QZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

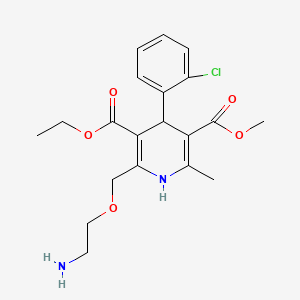

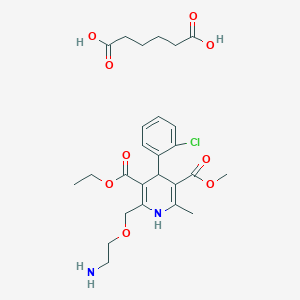

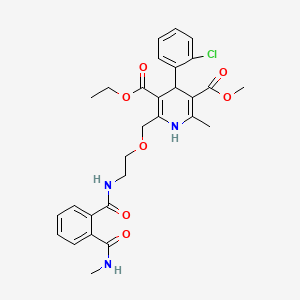

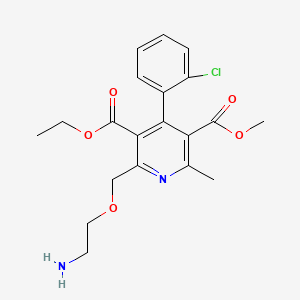

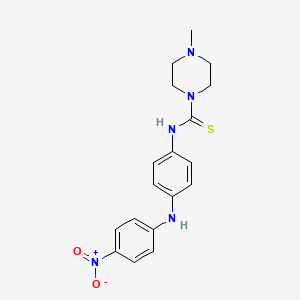

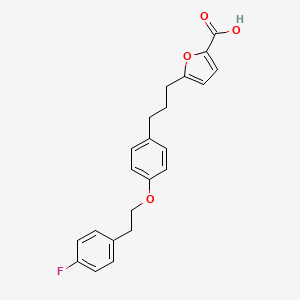

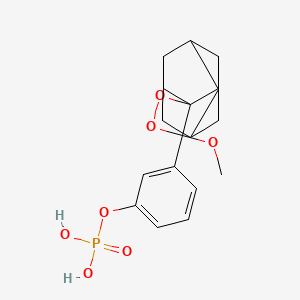

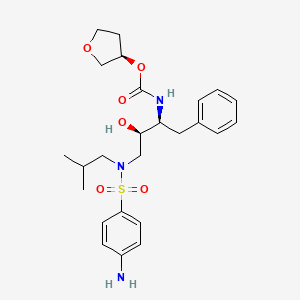

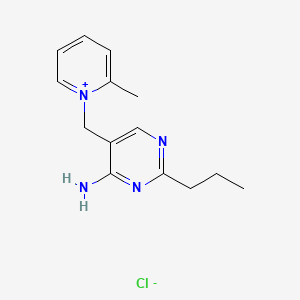

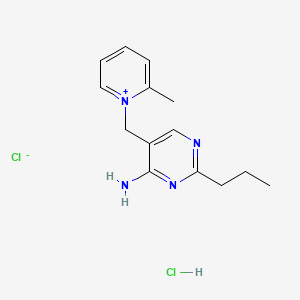

Feasible Synthetic Routes

Q & A

Q1: How does arglabin exert its anticancer effects?

A1: this compound exhibits its anticancer effects through multiple mechanisms:

- Inhibition of Farnesyltransferase: this compound inhibits farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of Ras proteins. [, , ] This inhibition disrupts Ras signaling, a pathway often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis. [, ]

- Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines. [, ] This programmed cell death is triggered through multiple pathways, including mitochondrial dysfunction and the downregulation of the mTOR/PI3K/Akt signaling pathway. []

- Anti-inflammatory Activity: this compound demonstrates anti-inflammatory properties by inhibiting the NLRP3 inflammasome. [, ] This complex plays a critical role in the innate immune response, and its inhibition by this compound reduces the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). [, ]

Q2: What is the significance of this compound's interaction with the NLRP3 inflammasome?

A2: this compound's ability to inhibit the NLRP3 inflammasome is particularly significant for its potential in treating inflammatory diseases and conditions like atherosclerosis. [, ] By reducing inflammation and promoting an anti-inflammatory phenotype in macrophages, this compound shows promise in mitigating the progression of these conditions. [, ]

Q3: How does this compound affect lipid metabolism?

A3: Research suggests that this compound possesses hypolipidemic effects. In studies using a rat hepatoma cell line (HTC), this compound demonstrated an ability to reduce lipid accumulation within the cells. [] Further investigations into this mechanism and its implications are ongoing. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]

Q5: Are there any notable spectroscopic characteristics of this compound?

A5: Spectroscopic analyses, including IR, UV, and NMR 13C spectroscopy, have been employed to characterize this compound. [] These techniques provide valuable insights into the compound's structure and properties. []

Q6: How stable is this compound under various conditions?

A6: The stability of this compound has been a subject of research, particularly for the development of effective formulations. Studies have investigated its stability under different conditions to optimize storage and delivery methods. [, ]

Q7: What strategies have been explored to improve the solubility and bioavailability of this compound?

A7: Enhancing this compound's water solubility is crucial for its therapeutic applications. Researchers have explored the development of nanoparticles and nanocapsules using various polymers to encapsulate and control the release of this compound. [] Additionally, complexation with agents like polyvinylpyrrolidone has been investigated to improve its solubility. []

Q8: How has computational chemistry been used in this compound research?

A8: Computational chemistry, particularly molecular modeling and docking studies, has played a role in understanding this compound's interactions with its targets, such as farnesyltransferase and the NLRP3 inflammasome. [, ] These methods provide valuable insights into the structure-activity relationships of this compound and its derivatives.

Q9: What is the impact of structural modifications on this compound's activity?

A9: Numerous this compound derivatives have been synthesized to explore the impact of structural modifications on its biological activity. [, ] These studies have identified key structural features responsible for its anticancer and other pharmacological properties. [, ]

Q10: What preclinical models have been used to evaluate this compound's efficacy?

A10: this compound's anticancer activity has been extensively studied in vitro using various cancer cell lines, including those derived from breast, lung, and liver cancers. [, , ] In vivo studies, primarily conducted on rodent models, have demonstrated this compound's ability to inhibit tumor growth and improve survival rates in various cancer types. [, , , ]

Q11: Has this compound been evaluated in clinical trials?

A11: While this compound is a registered antitumor substance in Kazakhstan and has been investigated in clinical trials for various cancer types, further research and large-scale clinical trials are needed to fully assess its efficacy and safety profile in humans. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.